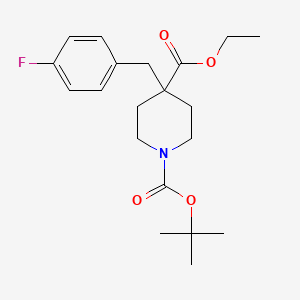

Ethyl N-Boc-4-(4-fluorobenzyl)pipéridine-4-carboxylate

Vue d'ensemble

Description

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28FNO4 and a molecular weight of 365.44 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research .

Applications De Recherche Scientifique

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is used in various scientific research fields:

Analyse Biochimique

Biochemical Properties

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of derivatives used in medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of specific biochemical pathways.

Cellular Effects

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of sodium channels, which are crucial for maintaining cellular homeostasis . By modulating these channels, Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction.

Molecular Mechanism

The molecular mechanism of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it is used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme, which plays a role in inflammatory responses . These binding interactions can result in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes. For example, the interaction with enzymes involved in the metabolism of sodium channel blockers can affect the overall efficacy and safety of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate .

Transport and Distribution

The transport and distribution of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is essential for predicting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorobenzyl bromide with Ethyl N-Boc-piperidine-4-carboxylate . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

Hydrolysis Products: 4-(4-fluorobenzyl)piperidine and Boc-protected piperidine derivatives.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl N-Boc-piperidine-4-carboxylate: Lacks the fluorobenzyl group, making it less selective in certain reactions.

4-(4-Fluorobenzyl)piperidine: Does not have the Boc-protecting group, which can affect its stability and reactivity.

Uniqueness

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is unique due to the combination of the Boc-protecting group and the fluorobenzyl moiety. This combination enhances its stability and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate features a piperidine ring with a tert-butoxycarbonyl (N-Boc) protecting group and a 4-fluorobenzyl moiety. Its molecular formula is with a molecular weight of 365.44 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly impact its biological activity and pharmacokinetic properties.

This compound serves as an intermediate in the synthesis of various biologically active derivatives, particularly in the development of sodium channel blockers. It has been utilized in proteomics and drug discovery due to its ability to interact with specific enzymes and proteins involved in cellular signaling pathways.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | C_{14}H_{18}FNO_2 | Lacks the benzyl group; simpler structure |

| 1-(4-Fluorobenzyl)-piperidin-4-one | C_{15}H_{18}FN | Ketone instead of ester; different reactivity |

| 1-(Benzyl)-piperidin-4-carboxylic acid | C_{14}H_{17}NO_2 | Absence of fluorine; potential for different activity |

Cellular Effects

Research indicates that Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate influences various cellular processes, including:

- Cell Signaling Pathways : The compound has been shown to modulate sodium channel activity, which is crucial for maintaining cellular homeostasis and excitability.

- Gene Expression : It may affect gene expression related to neurotransmitter pathways, potentially impacting neurological functions.

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant inhibition of tyrosinase (TYR), an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.

The mechanism of action for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate primarily involves its role as a synthetic intermediate rather than having a direct biological target. The N-Boc protecting group facilitates selective reactions, allowing for the modification of other molecules to enhance their biological activity or stability.

Case Study: Inhibition of Tyrosinase

A recent study evaluated the inhibitory effects of compounds derived from 4-(4-fluorobenzyl)piperazine on TYR from Agaricus bisporus. The results indicated that several derivatives exhibited low micromolar IC50 values, demonstrating their effectiveness as competitive inhibitors. For example:

| Compound ID | IC50 (μM) | Remarks |

|---|---|---|

| Compound 26 | 5.67 | Strong competitive inhibitor |

| Compound 9 | 40.43 | Least effective due to steric hindrance |

The binding analysis suggested that these compounds occupy the active site of TYR, preventing substrate binding and thereby inhibiting enzymatic activity.

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIYXHXWARGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584851 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917755-77-2 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917755-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.